Norfluoxetine

Descripción general

Descripción

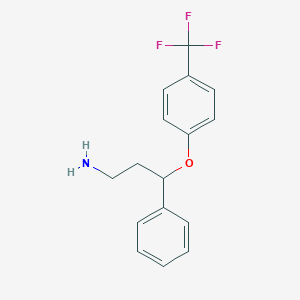

Norfluoxetine is an active N-desmethyl metabolite of the antidepressant fluoxetine . It is also known as (S)-norfluoxetine and is a selective serotonin reuptake inhibitor (SSRI) . Fluoxetine, sold under the brand name Prozac, among others, is an antidepressant of the SSRI class .

Synthesis Analysis

The synthesis of fluoxetine, which leads to the formation of its active metabolite, norfluoxetine, is mediated by CYP2D6 . After a lead compound with desirable pharmacological properties is found, a number of congeners are synthesized and tested, using specific physiological or biochemical models of therapeutic agents .Molecular Structure Analysis

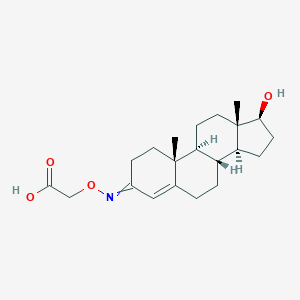

Norfluoxetine has a molecular formula of C16H16F3NO . Its molecular weight is 295.2995 . The IUPAC Standard InChI for Norfluoxetine is InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2 .Chemical Reactions Analysis

Fluoxetine and norfluoxetine are strong affinity substrates of CYP2D6 and can inhibit, potentially through various mechanisms, the metabolism of other sensitive CYP2D6 substrates . The inhibition of 5-HT reuptake lacks stereospecificity and requires fluoxetine and norfluoxetine doses that are 50-fold greater than those required to increase brain Allo content .Aplicaciones Científicas De Investigación

CYP2D6 Inhibition

Norfluoxetine has been identified as a strong affinity substrate of CYP2D6, an enzyme responsible for the metabolism of many drugs. It can inhibit the metabolism of other sensitive CYP2D6 substrates, potentially affecting the breakdown and movement of pharmaceuticals taken together .

Antidepressant Drug Safety and Efficacy

As a metabolite of fluoxetine, Norfluoxetine contributes to the overall effectiveness and safety profile of fluoxetine as an antidepressant drug. It plays a role in the drug’s pharmacokinetics and pharmacodynamics .

Serotonergic Medication Safety

Research has suggested that serum levels of fluoxetine and Norfluoxetine can support the safety of serotonergic medications, including their introduction or restart in patients who have overdosed .

Medication Interaction

Norfluoxetine’s inhibitory effect on CYP2D6 can cause clinically significant medication interactions with tricyclic antidepressants and neuroleptics, highlighting its importance in drug-drug interaction studies .

Neuroscience Research

The effects of Norfluoxetine on GABAergic neurotransmission have been explored, particularly its interaction with GABAA receptors in hippocampal CA1 stratum radiatum interneurons. This research is crucial for understanding its potential regulatory role in GABAergic transmission .

Serotonin Reuptake Inhibition

In laboratory animals, Norfluoxetine has shown to be a potent and selective inhibitor of serotonin uptake, contributing to the antidepressant effects of fluoxetine .

Mecanismo De Acción

Target of Action

Norfluoxetine is an active N-desmethyl metabolite of the antidepressant fluoxetine . The primary target of Norfluoxetine is the serotonin transporter protein . This protein plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Norfluoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin by binding to the serotonin transporter protein . This inhibition results in an increased concentration of serotonin in the synaptic cleft, prolonging its activity and leading to enhanced serotonergic neurotransmission .

Biochemical Pathways

The major metabolic pathway of fluoxetine, leading to the formation of Norfluoxetine, is mediated by CYP2D6 . Norfluoxetine and fluoxetine are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates .

Pharmacokinetics

Norfluoxetine exhibits a longer elimination half-life compared to fluoxetine . The half-life of Norfluoxetine is approximately 7 to 15 days , which is significantly longer than the 1 to 3 days observed for fluoxetine . This suggests that Norfluoxetine may remain in the body for an extended period, potentially contributing to the therapeutic effects of fluoxetine .

Result of Action

The increased serotonin concentration resulting from Norfluoxetine’s action can lead to various molecular and cellular effects. These effects primarily involve the enhancement of serotonergic neurotransmission, which can influence mood and behavior .

Action Environment

The action, efficacy, and stability of Norfluoxetine can be influenced by various environmental factors. For instance, the presence of certain bacteria, such as E. coli, can affect the uptake and elimination rate constants of fluoxetine and Norfluoxetine . Additionally, the concentration and exposure duration of fluoxetine can also impact the bioconcentration factor of Norfluoxetine .

Direcciones Futuras

Fluoxetine and norfluoxetine have been found to stereospecifically and selectively increase brain neurosteroid content at doses that are inactive on 5-HT reuptake . This suggests that the increase of brain Allo content elicited by fluoxetine and norfluoxetine, rather than the inhibition selective of 5-HT reuptake, may be operative in the fluoxetine-induced remission of the behavioral abnormalities associated with mood disorders .

Propiedades

IUPAC Name |

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQRCHMSJFFONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866540 | |

| Record name | Norfluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norfluoxetine | |

CAS RN |

83891-03-6 | |

| Record name | Norfluoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83891-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfluoxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083891036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norfluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORFLUOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8D70XE2F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norfluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of norfluoxetine?

A1: Norfluoxetine, the major active metabolite of fluoxetine, primarily acts as a potent and selective serotonin reuptake inhibitor (SSRI). [, , , , , , , , ] This means it blocks the reabsorption of serotonin in the synapse, increasing its availability to bind with postsynaptic receptors. [, , , ]

Q2: Does norfluoxetine have other effects besides serotonin reuptake inhibition?

A2: While primarily known for its SSRI activity, norfluoxetine can also influence other neurotransmitter systems. Studies suggest it may inhibit dopamine and noradrenaline reuptake at higher concentrations. [] Additionally, research has shown potential effects on GABAergic transmission in the hippocampus, influencing GABA release and interacting with GABAA receptors. []

Q3: What is the molecular formula and weight of norfluoxetine?

A3: The molecular formula of norfluoxetine is C16H19F3NO, and its molecular weight is 307.33 g/mol.

Q4: Is there any spectroscopic data available for norfluoxetine?

A5: While the provided abstracts don't delve into specific spectroscopic data, various analytical techniques have been employed to characterize and quantify norfluoxetine. These include gas chromatography-mass spectrometry (GC-MS), [, ] high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, [, , , , , , ] fluorescence detection after precolumn derivatization, [] and tandem mass spectrometry (LC/MS/MS). []

Q5: What is the absorption and distribution profile of norfluoxetine?

A6: Norfluoxetine is readily absorbed after oral administration of fluoxetine and distributes widely throughout the body, including the brain and breast milk. [, , , , , ] It exhibits a high volume of distribution, indicating extensive tissue binding. []

Q6: How is norfluoxetine metabolized and excreted?

A7: While primarily a metabolite itself, norfluoxetine undergoes further metabolism, although at a slower rate than fluoxetine. [, , , ] The majority of fluoxetine and its metabolites, including norfluoxetine, are ultimately excreted in the urine. []

Q7: What is the elimination half-life of norfluoxetine?

A8: Norfluoxetine has a longer elimination half-life compared to fluoxetine, ranging from 7 to 9 days. [] This long half-life contributes to its persistence in the body, even after discontinuation of fluoxetine.

Q8: Are there differences in the pharmacokinetics of fluoxetine and norfluoxetine between species?

A10: Yes, significant species differences exist. Studies in baboons show a higher clearance of fluoxetine and a higher metabolite-to-drug ratio of norfluoxetine compared to humans. [] This highlights the importance of considering species-specific metabolic differences when extrapolating data. []

Q9: Can norfluoxetine itself inhibit CYP enzymes?

A12: Yes, norfluoxetine is a potent inhibitor of both CYP2C19 and CYP3A4. [] This inhibition can potentially lead to drug-drug interactions when co-administered with medications metabolized by these enzymes.

Q10: Does the stereochemistry of fluoxetine and norfluoxetine affect their metabolism and interactions?

A13: Yes, both fluoxetine and norfluoxetine exhibit stereoselective metabolism. [, , , ] The S-enantiomer of norfluoxetine is a more potent inhibitor of CYP2C19 and CYP3A4 than the R-enantiomer. [] These stereoselective interactions highlight the importance of considering enantiomeric composition in drug development and interaction assessments.

Q11: What are the potential toxic effects of norfluoxetine?

A14: While generally well-tolerated, high levels of norfluoxetine can potentially lead to toxicity. [, ] The provided research highlights a case report of fatal fluoxetine intoxication with markedly elevated norfluoxetine concentrations in central blood and liver. []

Q12: What analytical methods are commonly used to determine fluoxetine and norfluoxetine concentrations in biological samples?

A15: Several analytical methods have been developed and validated for the quantification of fluoxetine and norfluoxetine. These include GC-MS, [, ] HPLC with UV detection, [, , , , , , ] HPLC with fluorescence detection, [] and LC/MS/MS. []

Q13: Are there any specific considerations for sample preparation when analyzing norfluoxetine?

A16: Sample preparation often involves liquid-liquid extraction from biological matrices, such as plasma or serum. [, , , , , ] One study employed hollow-fibre supported liquid membrane extraction for analyzing norfluoxetine in sewage samples. []

Q14: Has norfluoxetine been investigated for its potential in treating Parkinson's disease?

A17: Yes, preclinical studies have investigated the neuroprotective effects of norfluoxetine in Parkinson's disease models. [] Research suggests that it might protect dopamine neurons by inhibiting microglia-derived oxidative stress. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)

![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)

![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)

![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)

![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)